molecular formula C8H13NO3 B12099645 4-(2-propen-1-yl)-2-Morpholine carbocylic acid

4-(2-propen-1-yl)-2-Morpholine carbocylic acid

Cat. No.: B12099645
M. Wt: 171.19 g/mol
InChI Key: ZSARIKHLIJWDOX-UHFFFAOYSA-N
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Description

4-(2-Propen-1-yl)-2-Morpholine carbocylic acid is a unique organic compound that has garnered interest in various scientific fields due to its distinctive structure and potential applications. This compound features a morpholine ring, a propenyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Propen-1-yl)-2-Morpholine carbocylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Propenyl Group: The propenyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Propen-1-yl)-2-Morpholine carbocylic acid undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Alcohols

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

4-(2-Propen-1-yl)-2-Morpholine carbocylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Propen-1-yl)-2-Morpholine carbocylic acid involves its interaction with specific molecular targets. The propenyl group can undergo electrophilic addition reactions, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Propen-1-yl)-2-Morpholine carbocylic acid is unique due to its combination of a morpholine ring, a propenyl group, and a carboxylic acid functional group

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-prop-2-enylmorpholine-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-2-3-9-4-5-12-7(6-9)8(10)11/h2,7H,1,3-6H2,(H,10,11)

InChI Key

ZSARIKHLIJWDOX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCOC(C1)C(=O)O

Origin of Product

United States

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